3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione
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Overview
Description
3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione is a chemical compound with a unique structure that includes an oxazolidine ring and an aminopentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione typically involves the reaction of 5-aminopentylamine with oxazolidine-2,4-dione under controlled conditions. One common method involves the use of a condensing agent such as DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The aminopentyl side chain can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the aminopentyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce a variety of substituted aminopentyl derivatives.
Scientific Research Applications
3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The aminopentyl side chain can interact with enzymes and receptors, modulating their activity. The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
N-(5-Aminopentyl)acetamide: This compound is structurally similar but lacks the oxazolidine ring.
N-(5-Aminopentyl)maleimide: Another related compound with different functional groups.
Uniqueness
3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione is unique due to the presence of both the oxazolidine ring and the aminopentyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-(5-Aminopentyl)-1,3-oxazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its structure allows for various interactions with biological targets, which are crucial for its activity.
Antimicrobial Properties
Research indicates that compounds in the oxazolidinone class exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action primarily involves:
- Inhibition of Protein Synthesis : The compound binds to the bacterial ribosome, disrupting protein synthesis and leading to bacterial cell death.
- Resistance to Other Antibiotics : It has shown effectiveness against strains resistant to traditional antibiotics, making it a candidate for treating multidrug-resistant infections .
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. Key findings include:
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Targeting Specific Cancer Pathways : It may inhibit pathways associated with cancer proliferation, such as those involving Myc oncogenes. This suggests potential applications in treating proliferative diseases like cancer .
The biological activity of this compound is attributed to several mechanisms:
- Molecular Interactions : The aminopentyl side chain can form hydrogen bonds and electrostatic interactions with target proteins.
- Oxazolidine Ring Reactivity : This ring can participate in various chemical reactions that modulate enzyme activity and protein interactions.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of oxazolidinones found that this compound exhibited potent activity against Staphylococcus aureus, including strains resistant to linezolid. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
Case Study 2: Anticancer Potential
In vitro studies using A549 lung adenocarcinoma cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was reported at approximately 25 µM, indicating substantial potency compared to standard chemotherapeutic agents .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antibacterial and anticancer | Protein synthesis inhibition; apoptosis induction |
Linezolid | Antibacterial | Similar mechanism as above |
Norspermidine | Antiproliferative | Modulates polyamine metabolism |
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(5-aminopentyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C8H14N2O3/c9-4-2-1-3-5-10-7(11)6-13-8(10)12/h1-6,9H2 |
InChI Key |
GAKIIMNVJFPTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCCCCN |
Origin of Product |
United States |
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